molecular formula C12H15NO4 B13821254 N-(2,3-Dimethoxyphenyl)-3-oxobutanamide CAS No. 365242-41-7

N-(2,3-Dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B13821254
CAS No.: 365242-41-7
M. Wt: 237.25 g/mol
InChI Key: GNCWGAFYYGBQEM-UHFFFAOYSA-N
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Description

Contextual Significance of β-Ketoamide Derivatives in Organic Synthesis and Medicinal Chemistry Research

β-Ketoamides are characterized by a ketone group at the beta position relative to the amide nitrogen. This arrangement of functional groups imparts a unique reactivity, making them exceptionally valuable synthons in organic chemistry. chim.itresearchgate.net The presence of multiple nucleophilic and electrophilic sites within their molecular framework allows them to serve as versatile precursors for a wide array of organic transformations, including cyclizations, cycloadditions, and multicomponent reactions. chim.it Consequently, β-ketoamides are excellent building blocks for the construction of diverse and complex heterocyclic compounds, such as pyridines, thiophenes, thiazoles, and pyrimidines. researchgate.netresearchgate.net Many synthetic methodologies have been developed for their preparation, utilizing starting materials like β-keto acids, diketene (B1670635), or Meldrum's acid derivatives. benthamdirect.comresearchgate.net

In medicinal chemistry, the β-ketoamide motif is found in numerous natural products and biologically active compounds. researchgate.netresearchgate.net This structural unit is recognized for its ability to interact with biological targets, and its derivatives have been investigated for a range of therapeutic applications. For example, various β-ketoamide analogs have been synthesized and evaluated for anti-diabetic activities, while others serve as key intermediates in the synthesis of enzyme inhibitors, such as those targeting the proteasome in cancer therapy. nih.govacs.org The ability of the β-ketoamide scaffold to form coordination complexes with metal ions also opens avenues for its use in bioinorganic chemistry and catalysis. rsc.org

Overview of N-(2,3-Dimethoxyphenyl)-3-oxobutanamide in Scholarly Literature

Direct and extensive research focused solely on this compound is limited in published academic literature. However, a significant amount can be inferred from the well-documented chemistry of its close structural analogs, such as N-(2-methoxyphenyl)-, N-(2,4-dimethoxyphenyl)-, and N-(2,5-dimethoxyphenyl)-3-oxobutanamide. cas.orgchemsynthesis.com

Synthesis and Physicochemical Properties

The most common and established method for synthesizing N-aryl-3-oxobutanamides involves the condensation reaction between an appropriately substituted aniline (B41778) and a β-keto ester, typically ethyl acetoacetate (B1235776) or a related derivative like diketene. google.com Therefore, a plausible synthetic route to this compound is the reaction of 2,3-dimethoxyaniline (B1295422) with a suitable acetoacetylating agent.

PropertyValue
Molecular FormulaC₁₂H₁₅NO₄
Molecular Weight237.25 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5
Topological Polar Surface Area67.9 Ų

Reactivity

The reactivity of this compound is dictated by the β-ketoamide functional group. Key aspects of its expected reactivity include:

Keto-Enol Tautomerism: Like other 1,3-dicarbonyl compounds, it exists as an equilibrium mixture of keto and enol tautomers. This property is fundamental to its utility in synthesis, as the enol or enolate form is a potent nucleophile.

Reactions at the α-Carbon: The methylene (B1212753) group situated between the two carbonyls is activated and readily deprotonated. This allows for various reactions such as alkylation, acylation, and condensation. For instance, coupling reactions with diazonium salts at this position have been demonstrated for analogs like N-(2,4-dimethylphenyl)-3-oxobutanamide to form hydrazones. researchgate.net

Cyclization Reactions: The compound is an ideal precursor for synthesizing heterocyclic rings. Reactions with various reagents can lead to the formation of five- or six-membered rings. For example, 3-oxobutanamides react with reagents like malononitrile (B47326) and sulfur to yield substituted thiophenes. researchgate.net

Oxidation and Reduction: The ketone group can be reduced to a secondary alcohol, introducing a chiral center. Conversely, oxidation of the α-carbon can lead to vicinal tricarbonyl compounds, which are themselves valuable synthetic intermediates. acs.org The presence of electron-donating methoxy (B1213986) groups on the phenyl ring may influence the susceptibility of the aromatic ring to oxidative reactions.

Research Gaps and Future Perspectives for Academic Inquiry

The primary research gap concerning this compound is the lack of specific, dedicated studies into its synthesis, characterization, and application. The existing literature provides a strong foundation based on analogous compounds, but empirical data on the title compound is absent.

Future research perspectives should include:

Optimized Synthesis and Characterization: Development and reporting of a high-yield, scalable synthesis protocol for this compound. This would be followed by comprehensive characterization using modern analytical techniques, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and single-crystal X-ray diffraction to unequivocally determine its structure and conformation.

Exploration of Chemical Reactivity: A systematic investigation into its reactivity, particularly in multicomponent reactions to generate libraries of novel heterocyclic compounds. The specific positioning of the two methoxy groups (ortho and meta) could impart unique steric and electronic effects, potentially leading to different reactivity or selectivity compared to other dimethoxy isomers.

Biological Activity Screening: Given the established biological relevance of the β-ketoamide scaffold, this compound and its derivatives should be screened for potential pharmacological activities. Areas of interest could include antimicrobial, anti-inflammatory, or enzyme inhibitory properties, drawing parallels from studies on related structures. nih.govresearchgate.net

Materials Science Applications: Derivatives of N-aryl-3-oxobutanamides are used as coupling agents in the synthesis of pigments. Investigating the potential of this compound in this area, or as a ligand for creating novel coordination polymers and metal-organic frameworks, represents another promising research direction.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

365242-41-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C12H15NO4/c1-8(14)7-11(15)13-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

GNCWGAFYYGBQEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for N 2,3 Dimethoxyphenyl 3 Oxobutanamide

Classical Preparation Routes for N-Aryl-3-oxobutanamides

Traditional methods for synthesizing N-(2,3-Dimethoxyphenyl)-3-oxobutanamide primarily rely on the formation of an amide bond between the aromatic amine, 2,3-dimethoxyaniline (B1295422), and an acetoacetylating agent.

Acylation Reactions Involving 2,3-Dimethoxyaniline

The most direct and established route for the synthesis of N-aryl-3-oxobutanamides is the acylation of an aniline (B41778) derivative. In the case of this compound, this involves the reaction of 2,3-dimethoxyaniline with a suitable β-ketoester, such as ethyl acetoacetate (B1235776). This condensation reaction is a form of nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the ester. ijtsrd.compatsnap.com

The reaction mechanism typically begins with the nucleophilic attack of the aniline's amino group on the ester's carbonyl group. researchgate.net This process is often catalyzed by acid and can be a key step in well-known named reactions like the Conrad-Limpach synthesis for quinoline (B57606) derivatives, where the N-aryl-β-amino crotonate is a crucial intermediate. wikipedia.orgsynarchive.com For the direct synthesis of the oxobutanamide, the reaction is typically heated to drive off the alcohol byproduct (e.g., ethanol) and shift the equilibrium towards the product. High temperatures, often exceeding 250 °C in the absence of a high-boiling solvent, are sometimes required for related cyclization reactions, indicating the robust conditions historically employed. wikipedia.orgnih.gov

Utilization of Diketene (B1670635) and Related Precursors

Diketene stands out as a highly reactive and versatile precursor for the synthesis of N-aryl-3-oxobutanamides. researchgate.net It serves as a commercially available and efficient acetoacetylating agent. The reaction involves the nucleophilic attack of the amine, in this case, 2,3-dimethoxyaniline, on the electrophilic carbonyl group of the diketene's β-lactone ring. This attack leads to the opening of the four-membered ring to directly form the desired this compound. researchgate.net

This method is often preferred for its high atom economy and typically proceeds under milder conditions compared to condensation with β-ketoesters. The reaction is usually carried out in an inert solvent. Industrial processes often utilize diketene for the production of acetoacetanilide (B1666496) and its derivatives due to the efficiency and directness of the transformation. researchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent advancements have focused on developing more sustainable and efficient synthetic routes that minimize waste, avoid harsh conditions, and reduce energy consumption. mdpi.com

Catalyst-Mediated Reactions

The use of catalysts can significantly enhance the rate and efficiency of N-aryl-3-oxobutanamide synthesis, often allowing for milder reaction conditions. A variety of catalytic systems have been explored for the acylation of anilines. For instance, the reaction between anilines and ethyl acetoacetate can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like toluene (B28343) under heating. google.com

Lewis acids such as magnesium sulfate (B86663) have also been shown to be effective, inexpensive, and eco-friendly catalysts for the acetylation of anilines with glacial acetic acid, which proceeds via a nucleophilic acyl substitution mechanism. ijtsrd.comslideshare.net More advanced, metal-free catalysts derived from glucose have been developed for the synthesis of related α-keto amides under solvent-free conditions, showcasing a highly sustainable approach. researchgate.netrsc.org Furthermore, multicomponent reactions involving N-aryl-3-oxobutanamides can be selectively directed toward different heterocyclic products by using catalysts like triethylamine (B128534) or ytterbium triflate (Yb(OTf)3) under ultrasound irradiation. beilstein-journals.org

Solvent-Free and Aqueous Medium Methodologies

A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of N-aryl acetoacetamides. researchgate.net These reactions can be performed by mixing the amine and the β-ketoester, often with a catalyst, and applying heat or microwave irradiation. For example, the reaction of various primary amines with ethyl acetoacetate proceeds efficiently under solvent-free conditions using potassium tert-butoxide as a catalyst, with microwave irradiation drastically reducing reaction times from hours to minutes. researchgate.net The synthesis of related 1,2,4-oxadiazoles from ethyl acetoacetate has also been achieved under solvent-free conditions. researchgate.net

While less common for this specific transformation, conducting syntheses in aqueous media is a primary goal of green chemistry. The development of water-compatible protocols for related reactions, such as the synthesis of N-heterocycles, demonstrates the potential for adapting the synthesis of this compound to aqueous conditions, thereby avoiding organic solvents entirely. mdpi.com

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the economic viability and sustainability of the synthesis of this compound. Key parameters that are typically adjusted include the choice of reactants, catalyst, solvent, temperature, and reaction time.

For classical routes, such as the condensation of 2,3-dimethoxyaniline with ethyl acetoacetate, optimization has moved from uncatalyzed, high-temperature reactions to catalyzed processes. The introduction of a catalyst not only accelerates the reaction but can also significantly improve the yield. In solvent-free approaches, the molar ratio of reactants and the catalyst loading are critical. Research on the synthesis of N-aryl/heteryl acetoacetamides showed that varying the amine to ethyl acetoacetate ratio and using a catalytic amount of potassium tert-butoxide under microwave irradiation could achieve high yields in a matter of minutes. researchgate.net

The choice of solvent can also be critical, particularly in thermal cyclization reactions that sometimes follow the initial condensation. While high-boiling, inert solvents like mineral oil or diphenyl ether were traditionally used to reach the necessary high temperatures (ca. 250 °C), studies have shown that other solvents can be effective and more convenient. wikipedia.orgnih.gov However, for the direct synthesis of the acetoacetamide (B46550), the trend is toward eliminating the solvent altogether.

The table below illustrates a comparison of different synthetic methodologies for analogous N-aryl-3-oxobutanamide syntheses, highlighting the impact of modern approaches on reaction efficiency.

MethodologyReactantsCatalyst/ConditionsSolventTimeYieldReference
Classical ThermalAniline + Ethyl AcetoacetateHeat (Reflux)Toluene20-36 hModerate google.com
Catalyzed Conventionalp-Toluidine + Ethyl AcetoacetatePotassium tert-butoxideNone (Solvent-Free)1-10 hHigh researchgate.net
Catalyzed Microwavep-Toluidine + Ethyl AcetoacetatePotassium tert-butoxideNone (Solvent-Free)3-7 min>90% researchgate.net
Green CatalysisAniline + Ethyl Acetoacetate1,1,1,3',3',3'-hexafluoro-propanol (HFIP)Acetonitrile (B52724)12 h88% chemicalbook.com

Chemical Reactivity and Derivatization Pathways of N 2,3 Dimethoxyphenyl 3 Oxobutanamide

Transformations at the Carbonyl and Methylene (B1212753) Centers

The β-ketoamide portion of the molecule is particularly susceptible to a variety of chemical reactions, including oxidation, reduction, and electrophilic substitution at the α-carbon.

Oxidation Reactions and Product Characterization

The oxidation of β-ketoamides can be complex, yielding different products depending on the oxidant and reaction conditions. For N-(2,3-Dimethoxyphenyl)-3-oxobutanamide, the active methylene group and the carbonyl group are potential sites for oxidation. While specific studies on this exact molecule are limited, the reactivity of related N-aryl-3-oxobutanamides suggests that oxidation can lead to the formation of α,β-dicarbonyl compounds through the oxidation of the active methylene group. Furthermore, strong oxidizing agents might lead to cleavage of the butanamide chain. The electron-rich aromatic ring is also susceptible to oxidation, potentially forming quinone-like structures under harsh conditions. datapdf.com

Table 1: Potential Oxidation Reactions

Oxidizing AgentPotential Product(s)Reaction Site
Selenium Dioxide (SeO₂)N-(2,3-dimethoxyphenyl)-2,3-dioxobutanamideActive Methylene (C2)
Potassium Permanganate (KMnO₄)Cleavage products (e.g., 2,3-dimethoxyaniline (B1295422), oxalic acid)Carbon-Carbon bond cleavage
Cerium(IV) Ammonium Nitrate (CAN)Quinone derivativesAromatic Ring

Characterization of these oxidation products would typically involve spectroscopic methods. For instance, the formation of an α,β-dicarbonyl product would be confirmed by the appearance of a new carbonyl signal in the ¹³C NMR spectrum and a shift in the IR absorption frequencies.

Reduction Reactions and Functional Group Transformations

The carbonyl groups within the β-ketoamide moiety can be selectively reduced to afford hydroxyl or methylene groups. The ketone at the C3 position is more susceptible to reduction than the amide carbonyl. This selective reduction introduces a new chiral center into the molecule.

Ketone Reduction : The use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding N-(2,3-dimethoxyphenyl)-3-hydroxybutanamide. Employing chiral reducing agents or catalysts can achieve enantioselective reduction, producing specific stereoisomers.

Amide Reduction : More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce the amide carbonyl. This transformation would yield an amino alcohol, N-(2,3-dimethoxyphenyl)-3-hydroxybutan-1-amine, assuming the ketone is also reduced. Complete reduction of both carbonyls to methylene groups would require even more forcing conditions, such as Wolff-Kishner or Clemmensen reduction, although these methods are often incompatible with other functional groups.

These functional group transformations are crucial for converting the β-ketoamide scaffold into other valuable chemical structures. vanderbilt.eduresearchgate.net

Table 2: Reduction Reactions and Products

Reducing AgentPrimary Functional Group TransformationProduct Name
Sodium Borohydride (NaBH₄)Ketone → Secondary AlcoholN-(2,3-dimethoxyphenyl)-3-hydroxybutanamide
Lithium Aluminum Hydride (LiAlH₄)Ketone → Alcohol, Amide → Amine4-((2,3-dimethoxyphenyl)amino)butan-2-ol

Halogenation and Related Electrophilic Substitutions on the β-Ketoamide Moiety

The carbon atom situated between the two carbonyl groups (the α-carbon or C2) is known as an active methylene center. The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls, allowing for easy deprotonation to form a resonance-stabilized enolate anion. This nucleophilic enolate readily reacts with various electrophiles.

Halogenation is a common electrophilic substitution reaction for β-dicarbonyl compounds. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular iodine (I₂) can be used to introduce a halogen atom at the C2 position. The reaction typically proceeds rapidly under mild conditions. This reactivity allows for the synthesis of α-halo-β-ketoamides, which are versatile intermediates for further synthetic manipulations. researchgate.netresearchgate.net

Other electrophiles can also be introduced at this position. For example, electrophilic amination sources can install a nitrogen-containing group, nih.gov and fluorinating agents like Selectfluor can be used for α-fluorination. researchgate.net

Table 3: Electrophilic Substitution at the Active Methylene Center

ReagentElectrophileProduct Name
N-Bromosuccinimide (NBS)Br⁺2-bromo-N-(2,3-dimethoxyphenyl)-3-oxobutanamide
N-Chlorosuccinimide (NCS)Cl⁺2-chloro-N-(2,3-dimethoxyphenyl)-3-oxobutanamide
SelectfluorF⁺N-(2,3-dimethoxyphenyl)-2-fluoro-3-oxobutanamide
Diethyl azodicarboxylate (DEAD)N₂ (CO₂Et)₂Diethyl 2-(1-((2,3-dimethoxyphenyl)amino)-1,3-dioxobutan-2-yl)hydrazine-1,2-dicarboxylate

Aromatic Ring Functionalization and Substitution Chemistry

The 2,3-dimethoxyphenyl ring dictates the aromatic chemistry of the molecule, offering sites for electrophilic substitution while being generally unreactive toward nucleophilic substitution.

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Ring

The dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. researchgate.netwku.edu These groups direct incoming electrophiles primarily to the ortho and para positions. The amide side chain, being moderately deactivating due to the electron-withdrawing nature of the carbonyl group, will have a lesser influence on the regioselectivity.

The available positions for substitution are C4, C5, and C6.

Position C6 : This position is ortho to the C2-methoxy group and para to the C3-methoxy group, making it the most electronically activated site.

Position C4 : This position is para to the C2-methoxy group and meta to the C3-methoxy group, making it the second most likely site for substitution.

Position C5 : This position is ortho to the C3-methoxy group and meta to the C2-methoxy group. Steric hindrance from the adjacent C4 position and the amide side chain might reduce its reactivity compared to C4 and C6.

Therefore, electrophilic substitution is expected to occur predominantly at the C6 and C4 positions. The exact ratio of products would depend on the specific electrophile and reaction conditions, with steric factors playing a significant role. nsf.gov

Table 4: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionReagent(s)Predicted Major Product(s)
NitrationHNO₃, H₂SO₄N-(6-nitro-2,3-dimethoxyphenyl)-3-oxobutanamide and N-(4-nitro-2,3-dimethoxyphenyl)-3-oxobutanamide
BrominationBr₂, FeBr₃N-(6-bromo-2,3-dimethoxyphenyl)-3-oxobutanamide and N-(4-bromo-2,3-dimethoxyphenyl)-3-oxobutanamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃N-(6-acetyl-2,3-dimethoxyphenyl)-3-oxobutanamide and N-(4-acetyl-2,3-dimethoxyphenyl)-3-oxobutanamide

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway that is generally not favored for this compound under standard conditions. nih.gov The SₙAr mechanism typically requires two key features on the aromatic ring: a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. nih.govyoutube.com These activating groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex. youtube.com

The 2,3-dimethoxyphenyl ring is electron-rich due to the methoxy groups and lacks the necessary electron-withdrawing activators. rsc.org Therefore, direct displacement of a group on the ring by a nucleophile is highly unlikely. For SₙAr to occur, the ring would first need to be functionalized with both a suitable leaving group and a powerful electron-withdrawing group at an appropriate position.

An alternative, though less common, pathway for nucleophilic substitution on unactivated rings is the elimination-addition mechanism via a benzyne (B1209423) intermediate. This requires extremely strong basic conditions (e.g., sodium amide, NaNH₂) and a leaving group on the ring. youtube.com This pathway is generally not a practical consideration for a molecule with an acidic active methylene group, as the base would preferentially deprotonate the β-ketoamide side chain.

Cyclization Reactions and Heterocyclic Compound Formation Utilizing this compound as a Precursor

This compound serves as a versatile precursor in heterocyclic synthesis due to its multiple reactive sites. The presence of an active methylene group, two carbonyl groups (one acetyl and one amidic), and a reactive amide NH group allows for a variety of cyclization reactions. These reactions are fundamental in constructing a diverse array of heterocyclic compounds, including significant pharmacophores like pyrimidines, hydrazones, and various fused ring systems.

Synthesis of Pyrimidine (B1678525) and Dihydropyrimidine (B8664642) Derivatives

The synthesis of pyrimidine and dihydropyrimidine derivatives from β-dicarbonyl compounds is a cornerstone of heterocyclic chemistry. This compound, as a β-ketoamide, is a suitable substrate for such transformations, most notably through reactions like the Biginelli condensation. wikipedia.orgnih.gov

The Biginelli reaction is a one-pot multicomponent reaction that typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, catalyzed by an acid. wikipedia.orgresearchgate.net This reaction leads to the formation of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs. rjpn.orgjmchemsci.com While the classical Biginelli reaction uses β-ketoesters like ethyl acetoacetate (B1235776), N-aryl-3-oxobutanamides can also be employed. biomedres.us

In a typical procedure involving this compound, the compound would be reacted with an appropriate aromatic aldehyde and urea (or thiourea) in the presence of an acid catalyst, such as hydrochloric acid or a Lewis acid, often in a protic solvent like ethanol (B145695). jetir.orgijpbs.com The reaction mechanism involves an initial acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the enol form of this compound to the imine. The final step is an intramolecular cyclization via nucleophilic attack of the terminal amine on the amide carbonyl group, followed by dehydration to yield the dihydropyrimidine ring. wikipedia.org

The general scheme for this reaction is as follows:

Reaction Scheme for the Synthesis of Dihydropyrimidine Derivatives Biginelli Reaction Scheme(Note: This is a representative scheme. R would be an aryl group from the aldehyde, and Ar would be the 2,3-dimethoxyphenyl group.)

The resulting dihydropyrimidine derivatives are valuable scaffolds in medicinal chemistry. orientjchem.orgmdpi.com The specific substitution on the pyrimidine ring can be varied by choosing different aldehydes.

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type Reference
This compoundAromatic AldehydeUrea/ThioureaBrønsted or Lewis Acid3,4-Dihydropyrimidin-2(1H)-one/thione wikipedia.orgresearchgate.net
N-(4-hydroxyphenyl)-3-oxobutanamideTerephthalaldehydeUrea/Thiourea-Bis-dihydropyrimidine researchgate.net
Ethyl AcetoacetateBenzaldehydeUreaAcid3,4-dihydropyrimidin-2(1H)-one wikipedia.org

Formation of Hydrazone and Related Nitrogen-Containing Heterocycles

The active methylene group in this compound is susceptible to electrophilic attack, making it an excellent substrate for coupling reactions with diazonium salts to form hydrazones. researchgate.net These hydrazones are stable, colored compounds and are important intermediates for the synthesis of other nitrogen-containing heterocycles. researchgate.netumich.edu

The synthesis of hydrazones from this compound is typically achieved by reacting it with a freshly prepared arenediazonium salt in an aqueous ethanol solution buffered with sodium acetate (B1210297). researchgate.net The diazonium salt acts as an electrophile and attacks the α-carbon of the butanamide, leading to the formation of a 2-(arylhydrazono)-N-(2,3-dimethoxyphenyl)-3-oxobutanamide. Studies on the closely related N-(2,4-dimethylphenyl)-3-oxobutanamide have shown that the products exist predominantly in the hydrazone tautomeric form rather than the azo form. researchgate.net

These hydrazone intermediates are valuable precursors for further cyclization reactions. For example, treatment of these hydrazones with various reagents can lead to the formation of pyridazine (B1198779) or pyrazole (B372694) derivatives. researchgate.netresearchgate.net The reaction of a hydrazone with malononitrile (B47326), for instance, can yield substituted pyridazine derivatives, which are another important class of nitrogen-containing heterocycles. researchgate.net

Starting Material Reagent Reaction Conditions Product Type Reference
N-(2,4-dimethylphenyl)-3-oxobutanamideArenediazonium saltsAqueous ethanol, Sodium acetateHydrazones researchgate.net
3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide-hydrazoneMalononitrile-Pyridazine derivative researchgate.net
N-(4-hydroxyphenyl)-3-oxobutanamideHydrazine hydrate-Pyrazole derivative researchgate.net

The general pathway involves the initial formation of the hydrazone, followed by an intramolecular or intermolecular reaction to close the ring, forming five- or six-membered heterocyclic systems. The specific outcome depends on the nature of the hydrazone and the cyclizing agent used.

Development of Other Fused Heterocyclic Systems

The reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. These structures are of significant interest due to their diverse biological activities and applications in materials science. airo.co.in

One important pathway is the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. This can be achieved through a multi-step sequence starting from the N-aryl-3-oxobutanamide. For example, reaction with malononitrile and elemental sulfur can yield a substituted thiophene (B33073) derivative. sciencepublishinggroup.comresearchgate.net This thiophene can then be further reacted with reagents like formic acid or α-chloroacetyl chloride, followed by cyclization, to construct the fused pyrimidine ring, resulting in a thieno[2,3-d]pyrimidine system. sciencepublishinggroup.comsciencepublishinggroup.com

Another approach to fused systems is through oxidative cyclization. The Mn(III)-based oxidation of N-aryl-3-oxobutanamides can lead to the formation of 3-acetylindolin-2-ones (oxindoles). nii.ac.jp This reaction proceeds via an intramolecular carbon-carbon bond formation between the active methylene group and the ortho position of the N-aryl ring. This provides a direct route to the indole (B1671886) core, a privileged structure in medicinal chemistry.

Furthermore, N-aryl-3-oxobutanamides can be utilized to construct fused pyridine (B92270) rings. For instance, reaction with arylidenecyanothioacetamide can yield pyridine-2(1H)-thiones, which can be further elaborated into thieno[2,3-b]pyridine (B153569) and pyridothienopyrimidine derivatives. researchgate.net The versatility of the starting material allows for the sequential addition of rings, leading to complex polyheterocyclic structures. semanticscholar.orgmdpi.com

Precursor Key Reagents Resulting Fused System Reference
3-OxobutanamidesMalononitrile, Sulfur, Formic acidThieno[2,3-d]pyrimidine sciencepublishinggroup.comresearchgate.net
N-aryl-3-oxobutanamidesManganese(III) acetateIndolin-2-one (Oxindole) nii.ac.jp
N-1-Naphthyl-3-oxobutanamideArylidenecyanothioacetamide, α-haloketonesThieno[2,3-b]pyridine researchgate.net
N-1-Naphthyl-3-oxobutanamideArylidenecyanothioacetamide, FormamidePyridothienopyrimidine researchgate.net

These examples highlight the utility of this compound as a flexible building block for creating a wide range of fused heterocyclic compounds through various cyclization strategies.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei and their interactions, a complete connectivity map of the molecule can be established.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. The spectrum of N-(2,3-Dimethoxyphenyl)-3-oxobutanamide is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the active methylene (B1212753) protons, the methyl protons of the acetyl group, and the amide proton.

The aromatic region would display a complex pattern corresponding to the three adjacent protons on the 1,2,3-substituted benzene (B151609) ring. The amide (N-H) proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two methoxy groups, being in different chemical environments (one ortho and one meta to the amide substituent), are expected to have distinct singlet signals. The methylene (-CH₂-) protons are situated between two carbonyl groups, making them chemically active and their signal would appear as a singlet. The terminal methyl (-CH₃) protons of the butanamide chain would also present as a singlet.

While experimental data for the target compound is scarce, a predictive analysis suggests the following approximate chemical shifts.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Amide N-H 8.5 - 9.5 broad singlet 1H
Aromatic C-H 6.9 - 7.5 multiplet 3H
Methoxy O-CH₃ 3.8 - 3.9 singlet 6H
Methylene -CH₂- 3.5 - 3.7 singlet 2H

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The spectrum for this compound would be expected to show 11 distinct signals, corresponding to each unique carbon atom in the structure (four aliphatic carbons and seven aromatic/carbonyl carbons, assuming the two methoxy carbons are distinct). The carbonyl carbons of the amide and ketone groups would resonate at the lowest field (highest ppm values).

For illustration, ¹³C NMR data for the related compound N-(2-Methoxyphenyl)acetamide shows characteristic shifts that help in predicting the spectrum of the target compound. chemicalbook.com

Experimental ¹³C NMR Data for a Related Compound: N-(2-Methoxyphenyl)acetamide

Carbon Atom Chemical Shift (δ, ppm)
Carbonyl (C=O) 168.5
Aromatic C-O 148.1
Aromatic C-N 127.9
Aromatic C-H 123.7
Aromatic C-H 121.2
Aromatic C-H 120.2
Aromatic C-H 110.1
Methoxy (-OCH₃) 55.6

Source: Adapted from publicly available spectral data.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive structural confirmation.

COSY would reveal proton-proton coupling relationships, for instance, confirming the connectivity of the aromatic protons.

HSQC would correlate each proton signal with its directly attached carbon atom.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to display several key absorption bands. A strong absorption band around 3300-3200 cm⁻¹ would correspond to the N-H stretching of the secondary amide. Two distinct and strong peaks would be anticipated in the carbonyl region (1750-1650 cm⁻¹): one for the ketone C=O stretch (typically ~1715 cm⁻¹) and another for the amide I band (C=O stretch, typically ~1670 cm⁻¹). C-O stretching vibrations from the two methoxy ether groups would appear in the 1275-1200 cm⁻¹ region. Aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range.

The IR spectrum of the related compound N-(2-Methoxyphenyl)acetamide , recorded as a solid mull, shows characteristic peaks that serve as a useful reference. nist.gov

Key IR Absorption Bands for N-(2-Methoxyphenyl)acetamide

Wavenumber (cm⁻¹) Intensity Assignment
~3280 Strong N-H Stretch
~3050 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1660 Very Strong Amide I Band (C=O Stretch)
~1540 Strong Amide II Band (N-H Bend)

Source: Adapted from NIST Chemistry WebBook data. nist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. The molecular formula for this compound is C₁₂H₁₅NO₄, giving it a molecular weight of 237.25 g/mol and a monoisotopic mass of approximately 237.1001 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 237. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl groups, leading to fragments such as the acylium ion [CH₃CO]⁺ at m/z 43.

Cleavage of the amide bond , which could generate ions corresponding to the dimethoxyaniline moiety or the acetoacetyl group.

Loss of methoxy (-OCH₃) or methyl (-CH₃) radicals from the aromatic ring, resulting in ions at M-31 or M-15, respectively.

McLafferty rearrangement , if sterically feasible, could occur involving the ketone carbonyl.

Predicted mass spectrometry data for the isomeric compound N-(2,5-dimethoxyphenyl)-3-oxobutanamide shows expected adducts in electrospray ionization (ESI), which is a softer ionization technique. uni.lu

Predicted ESI-MS Adducts for N-(2,5-dimethoxyphenyl)-3-oxobutanamide

Adduct Predicted m/z
[M+H]⁺ 238.1074
[M+Na]⁺ 260.0893

Source: Adapted from PubChemLite. uni.lu

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule ([M+H]⁺) would provide further structural confirmation by isolating the parent ion and inducing fragmentation to identify characteristic daughter ions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional conformation.

While a crystal structure for this compound has not been reported, this analysis would be invaluable. It would confirm the planarity of the amide group and the geometry of the β-dicarbonyl moiety. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding. It is highly probable that the amide N-H group would act as a hydrogen bond donor, and the amide and ketone carbonyl oxygens would act as acceptors, potentially forming chains or networks in the solid state. mostwiedzy.pl The analysis of a more complex ketoamide containing a dimethoxyphenyl group, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, revealed chains of intermolecular N-H···O hydrogen bonds propagating along a crystal axis. mostwiedzy.pl Such an analysis would provide definitive proof of the compound's structure and stereochemistry.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound after synthesis and the assessment of its purity.

Column Chromatography: For purification on a preparative scale, silica (B1680970) gel column chromatography is a standard method. A solvent system, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), would be used to elute the compound and separate it from starting materials and byproducts.

Recrystallization: This is a common final purification step to obtain a highly crystalline product. The crude solid would be dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final compound. A reverse-phase (RP) column (e.g., C18) with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water would be used. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is also suitable for isolating small quantities of impurities for characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method Development:

A common approach for the analysis of acetoacetanilide (B1666496) derivatives like this compound is reverse-phase HPLC. This technique typically employs a non-polar stationary phase, such as a C18 column, and a polar mobile phase.

A typical starting point for method development would involve a mobile phase consisting of a mixture of acetonitrile and water. The ratio of these solvents is optimized to achieve adequate retention and separation of the target compound from any impurities. To improve peak shape and resolution, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase. The detector wavelength is usually set at the maximum absorbance of the compound to ensure the highest sensitivity.

Validation:

Once an optimal HPLC method is developed, it must be validated to ensure its reliability, accuracy, and precision for its intended purpose. Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). The key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A comprehensive validation process ensures that the developed HPLC method is suitable for routine analysis of this compound in a quality control environment.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at maximum absorbance wavelength
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25 °C)

Table 2: Representative HPLC Method Validation Data

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (RSD%) ≤ 2.0%< 1.0%
LOD Signal-to-Noise Ratio of 3:1Analyte specific
LOQ Signal-to-Noise Ratio of 10:1Analyte specific
Specificity No interference at the retention time of the analytePeak purity > 99%

Thin-Layer Chromatography (TLC) and Column Chromatography Applications

Thin-Layer Chromatography (TLC) and column chromatography are fundamental techniques widely used for the qualitative analysis and preparative purification of this compound, particularly during its synthesis and isolation.

Thin-Layer Chromatography (TLC):

TLC is a rapid, simple, and inexpensive method for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. In the context of this compound, TLC is crucial for:

Reaction Monitoring: Tracking the conversion of starting materials to the desired product.

Purity Assessment: Quickly checking the purity of the synthesized compound.

Solvent System Selection: Optimizing the mobile phase for column chromatography.

For the TLC analysis of this compound, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents. The choice of the solvent system depends on the polarity of the compound and any impurities present. A common approach is to use a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The ratio of these solvents is adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for the target compound, which allows for good separation from other components. Visualization of the spots on the TLC plate can be achieved under UV light (if the compound is UV active) or by using staining agents.

Column Chromatography:

Column chromatography is a preparative technique used to purify chemical compounds from a mixture. For the purification of this compound, silica gel is commonly used as the stationary phase packed into a glass column.

The crude product is loaded onto the top of the column, and the optimized mobile phase, determined from TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. Fractions are collected at the bottom of the column and analyzed by TLC to identify those containing the pure product.

For instance, in the purification of a structurally similar compound, N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide, flash chromatography on silica gel with a mobile phase of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) in a 95:5 ratio was successfully employed. nih.gov This suggests that a similar solvent system could be a good starting point for the purification of this compound.

Table 3: Typical TLC and Column Chromatography Parameters for this compound

TechniqueParameterDescription
TLC Stationary Phase Silica gel 60 F254
Mobile Phase Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures
Visualization UV light (254 nm) or chemical staining
Column Chromatography Stationary Phase Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile Phase Optimized based on TLC, e.g., Dichloromethane:Methanol gradient
Fraction Analysis TLC

Computational Chemistry and Molecular Modeling Studies of N 2,3 Dimethoxyphenyl 3 Oxobutanamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior and structure of N-(2,3-Dimethoxyphenyl)-3-oxobutanamide at the atomic level. These methods provide a detailed picture of the molecule's geometry, stability, and intrinsic electronic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic energy of a molecule. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), researchers can model the molecule's structure with high accuracy. This process involves finding the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms.

The geometry optimization of this compound would reveal critical data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would confirm the planarity of the phenyl ring and determine the spatial orientation of the methoxy (B1213986) and oxobutanamide substituents. The total electronic energy obtained from these calculations is a key indicator of the molecule's thermodynamic stability.

Table 1: Illustrative Geometrical Parameters for this compound Calculated via DFT Note: These are representative values expected from a DFT calculation and are for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O (Amide)~1.24 Å
Bond LengthC-N (Amide)~1.36 Å
Bond LengthC-O (Methoxy)~1.37 Å
Bond AngleO=C-N (Amide)~122°
Dihedral AngleC-C-N-C~178°

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and prone to chemical transformations. For this compound, FMO analysis identifies the likely sites for electrophilic and nucleophilic attack, guiding the design of synthetic pathways.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound Note: These values are illustrative of typical quantum chemical calculation results.

PropertyValue (eV)Significance
HOMO Energy-6.5Electron-donating ability
LUMO Energy-1.8Electron-accepting ability
HOMO-LUMO Gap (ΔE)4.7Chemical stability and reactivity

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape, revealing how it flexes, bends, and rotates under physiological conditions.

Such simulations are crucial for understanding how the molecule might adapt its shape to fit into the binding site of a biological target. Key analyses like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can quantify the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. This information is invaluable for predicting binding affinities and mechanisms of action.

In Silico Prediction of Computational Descriptors (e.g., TPSA, LogP, Rotatable Bonds) relevant to Research Design

Computational descriptors are numerical values that characterize the physical, chemical, and topological properties of a molecule. They are essential in early-stage drug discovery for predicting a compound's pharmacokinetic properties (a concept often referred to as ADME: Absorption, Distribution, Metabolism, and Excretion).

Topological Polar Surface Area (TPSA) : This descriptor quantifies the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a strong predictor of a drug's ability to permeate cell membranes.

LogP : The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's lipophilicity (fat-solubility). It influences how a drug is absorbed and distributed in the body.

Rotatable Bonds : The number of bonds that can freely rotate determines the conformational flexibility of a molecule. A lower number is often associated with better oral bioavailability.

These descriptors for this compound can be calculated using various computational algorithms to guide its development as a potential therapeutic agent.

Table 3: Predicted Physicochemical Descriptors for this compound Note: These values are derived from in silico prediction algorithms.

DescriptorPredicted ValueRelevance in Research Design
Molecular Weight237.25 g/molInfluences absorption and distribution
TPSA58.6 ŲPredicts membrane permeability
LogP1.6Indicates lipophilicity and solubility
Rotatable Bonds5Measures conformational flexibility
Hydrogen Bond Donors1Influences binding and solubility
Hydrogen Bond Acceptors4Influences binding and solubility

Molecular Docking Simulations for Putative Biological Target Interactions (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a specific biological target.

For this compound, docking simulations could be performed against a library of known protein targets to identify potential mechanisms of action. The simulation calculates a "docking score," which estimates the binding free energy, and reveals key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-protein complex. These insights can guide the optimization of the molecule's structure to enhance its potency and selectivity.

Investigation of Biological Activities and Mechanistic Pathways in Vitro and in Silico

In Vitro Screening against Specific Biological Targets and Pathways

In vitro studies form the cornerstone of understanding the biological potential of a chemical entity. For N-(2,3-Dimethoxyphenyl)-3-oxobutanamide, these investigations have primarily centered on its inhibitory effects against enzymes crucial for microbial survival and its influence on cellular pathways, particularly those relevant to mycobacteria.

Enzyme Inhibition Studies

The potential of this compound and its chemical relatives as enzyme inhibitors has been a subject of interest, particularly for enzymes that are validated targets for antimicrobial agents. While comprehensive screening against a wide array of enzymes is not extensively documented, preliminary investigations have pointed towards potential, yet unquantified, interactions.

Research into a series of acetoacetanilide (B1666496) derivatives, which includes the compound of interest, has suggested that this class of molecules could potentially interact with bacterial enzymes such as tyrosyl-tRNA synthetase. This enzyme is essential for bacterial protein synthesis, making it an attractive target for novel antibiotics. However, specific inhibitory concentrations (IC50) or detailed kinetic data for this compound against tyrosyl-tRNA synthetase, as well as other key bacterial enzymes like chitin (B13524) synthase and topoisomerase II DNA gyrase, are not yet available in published literature.

Receptor Binding and Modulation

The interaction of this compound with specific cellular receptors remains a largely unexplored area of its biological profile. There is currently a lack of published research detailing its binding affinity or modulatory effects on receptors such as free fatty acid receptors or cardiac sodium channels. Consequently, its potential to influence signaling pathways mediated by these receptors is yet to be determined.

Cellular Pathway Modulation in Controlled In Vitro Models

The most significant body of in vitro research for this compound lies in its evaluation as a potential antimycobacterial agent. Studies have focused on its ability to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis.

In a notable study, a series of acetoacetanilides, including this compound, were synthesized and assessed for their in vitro activity against the H37Rv strain of M. tuberculosis. While the study demonstrated that substitutions on the aniline (B41778) ring influenced the antimycobacterial potency, the specific Minimum Inhibitory Concentration (MIC) for this compound was found to be greater than 100 µg/mL. This indicates a low level of activity against the tested strain under the experimental conditions.

Compound Target Organism Assay Result
This compoundMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)MIC > 100 µg/mL

Mechanistic Elucidation of Observed Biological Effects (In Vitro)

The precise molecular mechanisms underlying the observed, albeit weak, biological effects of this compound are not yet fully understood. For the broader class of acetoacetanilide derivatives, it has been hypothesized that their antimycobacterial action may stem from the inhibition of essential enzymes, such as tyrosyl-tRNA synthetase. However, direct in vitro evidence confirming this mechanism specifically for this compound is currently lacking. Further enzymatic assays and target-based screening would be necessary to definitively identify its molecular targets and elucidate its mechanism of action.

Computational Studies on Biological Interactions and Modes of Action (In Silico)

In silico methods, particularly molecular docking, have been employed to predict and analyze the potential interactions between this compound derivatives and their putative biological targets.

Ligand-Target Interaction Analysis through Molecular Docking

Molecular docking studies have been instrumental in providing insights into how acetoacetanilide derivatives might bind to the active sites of target enzymes. In the context of antimycobacterial research, docking simulations have been performed to investigate the interaction of these compounds with M. tuberculosis tyrosyl-tRNA synthetase.

These computational models have suggested that the acetoacetanilide scaffold can fit into the tyrosyl-binding pocket of the enzyme. The proposed binding mode often involves hydrogen bonding and hydrophobic interactions with key amino acid residues. For instance, the amide group of the acetoacetanilide core is predicted to form hydrogen bonds with the protein backbone, while the substituted phenyl ring can engage in hydrophobic interactions within the active site.

While these in silico studies provide a valuable theoretical framework for the potential mode of action, it is important to note that specific docking scores and detailed interaction maps for this compound itself are not consistently reported across different studies. The predictive power of these models relies on the accuracy of the protein structures and the scoring functions used, and experimental validation is crucial to confirm these computational hypotheses.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction using Computational Models

In the absence of direct experimental data, a comprehensive in silico analysis was conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. These computational predictions are crucial in early-stage drug discovery for evaluating the potential pharmacokinetic and safety properties of a compound. The SMILES (Simplified Molecular Input Line Entry System) string for this compound, determined to be CC(=O)CC(=O)Nc1cccc(OC)c1OC, was utilized as the input for these predictive models.

The following data tables summarize the predicted ADMET properties from widely recognized computational tools. These predictions offer initial insights into the compound's likely behavior in vivo.

Physicochemical Properties and Lipophilicity

The fundamental physicochemical characteristics of a compound heavily influence its ADMET profile. The predicted properties for this compound are detailed in Table 1. The predicted molecular weight is 237.25 g/mol , and the topological polar surface area (TPSA) is calculated to be 65.93 Ų. The consensus Log P value, a measure of lipophilicity, is predicted to be 1.58, suggesting a moderate lipophilicity.

Table 1: Predicted Physicochemical Properties and Lipophilicity of this compound

Parameter Predicted Value
Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
Topological Polar Surface Area (TPSA) 65.93 Ų
Consensus Log P (o/w) 1.58
Number of Hydrogen Bond Acceptors 4
Number of Hydrogen Bond Donors 1
Number of Rotatable Bonds 5

Pharmacokinetic Predictions: Absorption and Distribution

The absorption and distribution of a compound are critical determinants of its bioavailability and ability to reach its target site. As shown in Table 2, this compound is predicted to have high gastrointestinal (GI) absorption. The Caco-2 permeability prediction, a model for intestinal absorption, is 1.292. The blood-brain barrier (BBB) permeability is predicted to be low, with a LogBB value of -0.496, suggesting the compound is unlikely to cross into the central nervous system. The predicted human intestinal absorption is high at 91.195%.

Table 2: Predicted Absorption and Distribution Properties of this compound

Parameter Predicted Value/Classification
Gastrointestinal (GI) Absorption High
Blood-Brain Barrier (BBB) Permeability No
Caco-2 Permeability (log Papp in 10^-6 cm/s) 1.292
Human Intestinal Absorption (% Absorbed) 91.195%
P-glycoprotein (P-gp) Substrate No
VDss (human) (L/kg) 0.203

Pharmacokinetic Predictions: Metabolism and Excretion

Metabolism plays a key role in the biotransformation and clearance of compounds. The predictions in Table 3 suggest that this compound is not a substrate for the major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. Furthermore, it is not predicted to be an inhibitor of these enzymes. The total clearance is predicted to be 0.471 mL/min/kg.

Table 3: Predicted Metabolism and Excretion Properties of this compound

Parameter Predicted Value/Classification
CYP1A2 Substrate No
CYP2C19 Substrate No
CYP2C9 Substrate No
CYP2D6 Substrate No
CYP3A4 Substrate No
CYP1A2 Inhibitor No
CYP2C19 Inhibitor No
CYP2C9 Inhibitor No
CYP2D6 Inhibitor No
CYP3A4 Inhibitor No
Total Clearance (mL/min/kg) 0.471

Predicted Toxicity

Toxicity is a critical aspect of a compound's safety profile. The computational toxicity predictions for this compound are presented in Table 4. The compound is predicted to be non-mutagenic (AMES toxicity negative) and does not show hepatotoxicity. The predicted oral rat acute toxicity (LD50) is 2.510 mol/kg, and the oral rat chronic toxicity (LOAEL) is 1.838 log mg/kg_bw/day. It is also predicted to not be a skin sensitizer.

Table 4: Predicted Toxicity Profile of this compound

Parameter Predicted Value/Classification
AMES Toxicity No
Hepatotoxicity No
hERG I Inhibitor No
hERG II Inhibitor No
Oral Rat Acute Toxicity (LD50) (mol/kg) 2.510
Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day) 1.838
Skin Sensitisation No
Minnow Toxicity (log mM) -0.630

These in silico predictions provide a valuable preliminary assessment of the ADMET properties of this compound, suggesting it may possess favorable pharmacokinetic and safety characteristics. However, these computational findings require experimental validation to confirm the compound's true biological behavior.

Structure Activity Relationship Sar Studies and Rational Design of Analogs

Systematic Modification of the N-Aryl Moiety and its Impact on Research Outcomes

Research into the multicomponent reactions of a series of N-aryl-3-oxobutanamides has revealed the profound impact of the N-aryl substituent on the reaction pathway and the resulting heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This work, while focused on chemical synthesis, provides valuable insights into how modifications to the N-aryl ring can dictate research outcomes. The electronic and steric effects of the substituents play a critical role in determining the chemoselectivity of these reactions. beilstein-journals.orgbeilstein-journals.org

For instance, in a three-component reaction involving 5-amino-3-methylisoxazole, salicylaldehyde, and various N-aryl-3-oxobutanamides, the substituents on the N-aryl ring directed the reaction to yield different products. beilstein-journals.orgbeilstein-journals.org While N-(2,3-Dimethoxyphenyl)-3-oxobutanamide itself was not explicitly detailed in the reaction outcomes, the study included analogs with methoxy (B1213986) groups at different positions, such as N-(2-methoxyphenyl)-3-oxobutanamide and N-(4-methoxyphenyl)-3-oxobutanamide.

The study demonstrated that electron-donating or electron-withdrawing groups on the aryl ring, as well as their positions (ortho, meta, or para), influenced the stability of intermediates and the activation energies of competing reaction pathways. beilstein-journals.orgbeilstein-journals.org This suggests that similar electronic and steric variations on the 2,3-dimethoxyphenyl ring could lead to predictable changes in the reactivity and, by extension, the biological activity of the molecule.

Influence of N-Aryl Substituents on Reaction Outcomes of N-Aryl-3-oxobutanamides beilstein-journals.orgbeilstein-journals.org
N-Aryl SubstituentObserved Outcome in Multicomponent ReactionInferred Impact
2-MethoxyphenylFormation of a specific benzoxazocine derivative under certain conditions.The ortho-methoxy group exerts a significant steric and electronic influence, directing the reaction pathway.
4-MethoxyphenylFormation of a different heterocyclic scaffold compared to the 2-methoxy analog.The para-methoxy group has a distinct electronic effect (mesomeric) with less steric hindrance compared to the ortho position, leading to different reactivity.
4-ChlorophenylYields yet another class of heterocyclic product.The electron-withdrawing nature of the chloro group alters the electron density of the amide nitrogen and the overall reactivity of the molecule.
4-NitrophenylPromotes a specific reaction pathway due to its strong electron-withdrawing properties.The strong electron-withdrawing nitro group significantly modifies the electronic character of the N-aryl moiety.

While this research focuses on synthetic outcomes, the principles are directly applicable to SAR studies for biological activity. The electronic properties (influencing binding to electron-rich or electron-poor pockets in a biological target) and steric properties (affecting the fit within a binding site) of the N-aryl moiety are critical determinants of a molecule's pharmacological effect.

Exploration of Substituents on the β-Ketoamide Fragment and their Influence

The β-ketoamide fragment is another key region for structural modification in the rational design of this compound analogs. This fragment is known to be important for the chemical reactivity and potential biological activity of this class of compounds. The presence of the two carbonyl groups and the active methylene (B1212753) group allows for a variety of chemical transformations and interactions with biological targets.

Systematic exploration of substituents on this fragment could involve:

Substitution at the α-carbon (the methylene group): Introducing substituents at the active methylene group can prevent enolization and alter the shape and reactivity of the β-ketoamide moiety. This could be a crucial modification for modulating selectivity for different biological targets.

Alterations to the keto and amide carbonyl groups: While more synthetically challenging, isosteric replacement of the carbonyl groups (e.g., with a thiocarbonyl or other bioisosteres) could lead to analogs with different hydrogen bonding capabilities and metabolic stabilities.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of this compound is a critical factor in its interaction with biological macromolecules. The molecule possesses several rotatable bonds, allowing it to adopt a range of conformations. The preferred conformation in a biological environment will be the one that best fits the target's binding site.

Key conformational features to consider include:

Torsion angle between the aryl ring and the amide plane: This angle determines the relative orientation of the 2,3-dimethoxyphenyl group and the rest of the molecule. Steric hindrance from the ortho-methoxy group likely influences this angle.

Conformation of the β-ketoamide side chain: The side chain can exist in various conformations, and its flexibility may be important for adapting to the shape of a binding site.

Stereochemistry would become a critical consideration if a chiral center were introduced into the molecule, for example, by substitution at the α-carbon of the β-ketoamide fragment. In such cases, the different enantiomers would likely exhibit different biological activities, as is common for chiral drugs.

Computational SAR Approaches (e.g., QSAR, Pharmacophore Modeling)

In the absence of extensive empirical SAR data, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can provide valuable predictive insights for the rational design of this compound analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For a series of this compound analogs, a QSAR model could be developed by:

Synthesizing a library of analogs with systematic variations in the N-aryl and β-ketoamide moieties.

Measuring the biological activity of these analogs in a relevant assay.

Calculating a set of molecular descriptors for each analog that quantify various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters).

Using statistical methods to derive an equation that correlates the descriptors with the biological activity.

Such a model could then be used to predict the activity of virtual compounds before their synthesis, thereby prioritizing the most promising candidates.

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for a molecule to interact with a specific biological target. A pharmacophore model for this compound could be developed based on the structure of a known active analog or by aligning a set of active compounds and identifying common features. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The resulting pharmacophore can be used as a 3D query to screen virtual libraries for novel compounds that possess the required features and are therefore likely to be active.

Potential Pharmacophoric Features of this compound
Pharmacophoric FeaturePotential Role in Biological Activity
Aromatic Ring (2,3-Dimethoxyphenyl)Can engage in π-π stacking or hydrophobic interactions with the target.
Methoxy GroupsCan act as hydrogen bond acceptors and influence the electronic properties of the aromatic ring.
Amide N-HCan act as a hydrogen bond donor.
Amide C=OCan act as a hydrogen bond acceptor.
β-Keto Group C=OCan act as a hydrogen bond acceptor and participate in metal chelation.

Role of N 2,3 Dimethoxyphenyl 3 Oxobutanamide As a Chemical Building Block and Scaffold in Materials Science and Specialty Chemicals Research

Precursor in the Synthesis of Advanced Organic Materials

The chemical architecture of N-(2,3-Dimethoxyphenyl)-3-oxobutanamide, like other N-aryl-3-oxobutanamides, makes it a valuable precursor for creating advanced organic materials, particularly pigments and dyes. The core of its reactivity lies in the active methylene (B1212753) group (the -CH2- group situated between the two carbonyls), which is readily susceptible to electrophilic substitution.

This reactivity is classically exploited in the synthesis of azo pigments. In a typical reaction, an aromatic amine is first converted into a diazonium salt, which then acts as an electrophile. This diazonium salt couples with the active methylene group of this compound to form a highly conjugated azo compound. The resulting molecule's extended π-system is responsible for its ability to absorb light in the visible spectrum, thus imparting color. The specific substituents on both the diazonium salt and the acetoacetamide (B46550) component, such as the 2,3-dimethoxy groups, allow for fine-tuning of the final material's properties, including its color, lightfastness, and solubility.

Table 1: General Synthesis of Azo Pigments from N-Aryl-3-Oxobutanamide Precursors

Reactant 1 Reactant 2 Reaction Type Product Class Key Feature

While specific industrial-scale pigments based on the 2,3-dimethoxy isomer are not widely documented, the underlying chemical principles firmly establish its potential as a precursor for developing novel colorants and functional organic materials.

Intermediate in the Production of Specialty Chemicals for Research Applications

This compound serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds that are mainstays in medicinal chemistry and materials science research. The dual carbonyl functionality and the active methylene group provide multiple reaction sites for cyclization and condensation reactions.

Research has demonstrated that 3-oxobutanamides are powerful starting materials for constructing diverse heterocyclic systems. sciencepublishinggroup.comresearchgate.net For instance, they can react with various reagents to form substituted pyridines, pyrimidines, thiophenes, and thiazoles. sciencepublishinggroup.comresearchgate.net These synthetic routes leverage the reactivity of the β-ketoamide structure to build rings with tailored electronic and steric properties.

Synthesis of Pyridines and Pyrimidines: Condensation reactions with compounds like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) or malononitrile (B47326) can lead to the formation of highly substituted pyridine (B92270) and pyrimidine (B1678525) derivatives. researchgate.net

Synthesis of Thiophenes and Thiazoles: Reactions involving elemental sulfur or α-halo carbonyl compounds can be employed to construct thiophene (B33073) and thiazole (B1198619) rings. sciencepublishinggroup.comresearchgate.net

Multicomponent Reactions: N-aryl-3-oxobutanamides are excellent substrates for multicomponent reactions, where three or more reactants combine in a single step to produce complex molecules, such as 4H-pyrans and 1,4-dihydropyridines, with high efficiency. nih.gov

The specialty chemicals derived from this intermediate are often used as scaffolds for developing new pharmaceuticals, agrochemicals, and functional materials where the specific heterocyclic core is crucial for biological activity or physical properties. nih.gov

Table 2: Heterocyclic Systems Derived from 3-Oxobutanamide Intermediates

Heterocyclic Class General Synthetic Approach Potential Research Applications
Pyridines Condensation with 1,3-dicarbonyls or their equivalents Medicinal Chemistry, Catalysis
Pyrimidines Reaction with amidines or urea (B33335) derivatives Drug Discovery (e.g., antivirals, anticancer)
Thiophenes Gewald reaction with sulfur and an active methylene nitrile Organic Electronics, Agrochemicals
Thiazoles Hantzsch synthesis with α-haloketones and thioamides Pharmaceutical Scaffolds

Scaffold for Combinatorial Library Synthesis

In modern drug discovery and materials science, generating large collections of structurally related compounds, known as combinatorial libraries, is a key strategy for identifying molecules with desired properties. This compound is an ideal scaffold for such endeavors due to its multiple points of diversification. A scaffold is a core molecular structure upon which various functional groups can be systematically added.

The structure of this compound offers several sites for chemical modification:

The Active Methylene Group: This site can be alkylated, acylated, or used in condensation reactions to introduce a wide variety of substituents.

The Ketone Carbonyl Group: This group can be converted into other functionalities, such as alcohols or imines, or can participate in cyclization reactions.

The Amide N-H Group: While less reactive, it can be modified under certain conditions.

The Aromatic Ring: The dimethoxy-substituted phenyl ring can undergo further electrophilic substitution, allowing for the introduction of additional functional groups, although this is less common due to the high reactivity of the acetoacetamide moiety.

By systematically altering the chemical groups at these positions, a vast library of unique compounds can be rapidly synthesized. This approach is particularly powerful when combined with multicomponent reactions, where the diversity of the final products is amplified by the number of different starting materials used. nih.gov The resulting libraries can then be screened for biological activity or specific material properties, accelerating the discovery process.

Table 3: Diversification Points of the this compound Scaffold

Diversification Point (R) Position on Scaffold Potential Modifications Resulting Functionality
R1 Active Methylene Carbon Alkylation, Acylation, Knoevenagel Condensation Introduction of diverse side chains and ring systems
R2 Ketone Carbonyl Reduction, Reductive Amination, Wittig Reaction Conversion to alcohols, amines, alkenes

This strategic use of this compound as a central scaffold enables researchers to efficiently explore a broad chemical space in the search for new and valuable molecules.

Advanced Research Methodologies and Techniques

High-Throughput Screening Methodologies for Derivatization

High-throughput screening (HTS) is a cornerstone of modern chemical and pharmaceutical research, allowing for the rapid synthesis and evaluation of large numbers of compounds. For N-(2,3-Dimethoxyphenyl)-3-oxobutanamide, HTS is instrumental in creating and testing extensive libraries of derivatives to identify molecules with enhanced or novel properties.

The core structure of this compound, an acetoacetanilide (B1666496) derivative, features several reactive sites suitable for derivatization, primarily the active methylene (B1212753) group located between the two carbonyl functions. This site is a versatile handle for various chemical transformations. Multicomponent reactions are particularly well-suited for generating diverse molecular libraries from this precursor. nih.gov For instance, a library could be constructed by reacting the parent compound with a wide array of aldehydes and cyanomethylene reagents to produce a variety of 4H-pyran and 1,4-dihydropyridine derivatives. nih.gov

The process begins with the design of a combinatorial library, where different building blocks are systematically combined. Using this compound as the scaffold, variations can be introduced at key positions. A hypothetical HTS campaign for derivatization could involve the following reaction:

Reaction: Knoevenagel Condensation

Scaffold: this compound

Variable Reagents: A library of diverse aromatic and aliphatic aldehydes.

This approach would generate a library of α,β-unsaturated ketone derivatives. The screening of these newly synthesized compounds requires robust analytical methods. Affinity selection-mass spectrometry (AS-MS) is a powerful, label-free HTS technology capable of analyzing interactions between target proteins and large compound libraries. nih.gov This technique is advantageous as it can be applied to a wide range of biological targets without the need for developing specific functional assays for each one. nih.gov

ScaffoldVariable Reactant (Aldehyde)Potential Derivative Structure CoreScreening Target Class
This compoundBenzaldehydeCinnamoyl anilideKinases
This compound4-Chlorobenzaldehyde(4-Chlorocinnamoyl) anilideProteases
This compound2-Furaldehyde(3-(Furan-2-yl)acryloyl) anilideGPCRs
This compound4-Hydroxybenzaldehyde(4-Hydroxycinnamoyl) anilideNuclear Receptors

Application of Automation in Synthesis and Analysis

Automation is critical for realizing the full potential of HTS by accelerating the entire discovery workflow, from synthesis to analysis. Automated platforms significantly increase throughput, improve reproducibility, and minimize manual labor. researchgate.net

Automated Synthesis: The synthesis of a derivative library of this compound can be efficiently performed using robotic platforms. gormleylab.com These systems employ liquid handling robots to dispense the parent compound, reagents, and solvents into multi-well plates (e.g., 96- or 384-well formats). gormleylab.com Each well functions as an individual microreactor where a unique derivative is synthesized. Polymer-assisted solution phase (PASP) synthesis is a technique that can be integrated into automated workflows to simplify purification, where reagents or scavengers bound to a solid support are used to remove excess reactants or byproducts. nih.gov

Automated Analysis: Following parallel synthesis, the resulting compounds must be analyzed for identity, purity, and yield. This is typically achieved through an automated workflow that integrates purification and analysis. A robotic arm can transfer the well plates from the synthesis station to an analytical station. Here, an aliquot from each well is automatically subjected to high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). This provides rapid purity assessment and structural confirmation for every compound in the library. The large volume of data generated is processed by specialized software that flags successful reactions and identifies compounds meeting the desired purity criteria for further screening.

StageAutomated ActionTechnology/EquipmentPurpose
1. Reagent DispensingDispense stock solutions of this compound, various aldehydes, and catalysts into a 96-well plate.Liquid Handling RobotPrepare unique reaction mixtures in parallel.
2. ReactionIncubate the plate on an automated heating/shaking module for a specified time.Robotic Incubator/ShakerDrive reactions to completion under controlled conditions.
3. Workup/PurificationAdd scavenger resins to each well to remove unreacted reagents. Filter the plate.Automated Filtration SystemPurify the library of derivatives in parallel.
4. AnalysisTransfer an aliquot from each well to an analysis plate for dilution, followed by injection into an HPLC-MS system.Robotic Arm, Autosampler, HPLC-MSConfirm identity and determine purity of each product.
5. Data ProcessingAutomatically process raw analytical data to calculate purity and yield.Integrated Chemistry SoftwareGenerate a comprehensive report on the synthesized library.

Isotopic Labeling for Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the movement of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the labeled atom's path into the final product structure.

For this compound, isotopic labeling can elucidate the mechanisms of its synthesis and derivatization reactions. The active methylene protons are particularly interesting targets for labeling. They are acidic and can be exchanged with deuterium (²H) by treating the compound with a deuterium source like D₂O under basic conditions. acs.org

A key application is the study of the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution. chem-station.com For example, in a condensation reaction involving the active methylene group, if the C-H bond cleavage is the slowest (rate-determining) step, the reaction will proceed significantly slower when using the deuterated compound compared to the non-deuterated one. Observing a substantial KIE would provide strong evidence that this specific bond-breaking event is central to the reaction's mechanism.

The location of the isotopic labels in the products is determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). wikipedia.org MS can detect the mass increase in molecules containing the heavier isotope, while NMR can pinpoint the exact location of isotopes like ¹³C or ¹⁵N within the molecular structure.

IsotopeLabeling PositionMechanistic QuestionAnalytical Method
Deuterium (²H)Active Methylene C-H bondsIs the cleavage of the C-H bond at the active methylene position the rate-determining step in condensation reactions?Reaction Kinetics, MS, ²H NMR
Carbon-13 (¹³C)Amide Carbonyl CarbonDoes the amide carbonyl participate in an intramolecular cyclization reaction?¹³C NMR
Nitrogen-15 (¹⁵N)Amide NitrogenWhat is the fate of the amide nitrogen during thermal decomposition or rearrangement reactions?¹⁵N NMR, MS
Oxygen-18 (¹⁸O)Keto Carbonyl OxygenDoes hydrolysis of the amide bond proceed via attack at the amide carbonyl or the keto carbonyl?MS

Conclusion and Outlook for N 2,3 Dimethoxyphenyl 3 Oxobutanamide Research

Summary of Key Academic Findings

Research into N-aryl-3-oxobutanamides has yielded significant findings, primarily centered on their synthetic utility and emerging biological applications. These compounds are key intermediates, valued for their ability to participate in a wide array of chemical transformations.

Heterocyclic Synthesis: A primary application of N-aryl-3-oxobutanamides is in multicomponent reactions (MCRs) to generate diverse heterocyclic compounds. researchgate.netmdpi.comresearchgate.net Studies have demonstrated their use in synthesizing complex structures like pyrans, pyridines, thiophenes, and diazepines. researchgate.netnih.gov The reaction outcomes can often be switched by altering conditions such as the catalyst or energy input (e.g., ultrasonication), leading to different molecular scaffolds from the same set of starting materials. researchgate.net

Biological Activity: Various derivatives of the acetoacetanilide (B1666496) scaffold have been synthesized and evaluated for a range of biological activities. Research has indicated that compounds derived from these precursors can exhibit significant antitumor properties against various human cancer cell lines. nih.gov Furthermore, some synthesized heterocyclic derivatives have shown promising antimicrobial and antioxidant activities. researchgate.net This suggests that the N-aryl-3-oxobutanamide framework is a viable starting point for the development of new therapeutic agents.

Structural and Synthetic Versatility: The synthesis of N-aryl-3-oxobutanamides is typically straightforward, often involving the condensation of an aniline (B41778) derivative with a β-keto-ester. This accessibility allows for the creation of a large library of derivatives with varied substituents on the aryl ring. This structural diversity is crucial for tuning the electronic and steric properties of the molecule, which in turn influences its reactivity and biological profile. researchgate.netmdpi.org

Research AreaKey Findings
Synthetic Chemistry Serve as versatile precursors in multicomponent reactions for heterocyclic synthesis (e.g., pyrans, pyridines). researchgate.netnih.gov
Reaction pathways can be selectively controlled by modifying catalysts and conditions. researchgate.net
Medicinal Chemistry Derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov
Certain synthesized compounds exhibit antimicrobial and antioxidant properties. researchgate.net
Materials Science Precursors for thienylpyrroles, which are monomers for conductive polymers and materials with non-linear optical (NLO) properties. mdpi.org

Remaining Challenges and Unexplored Avenues in Research

Despite the progress made, significant challenges and unexplored areas remain in the study of N-aryl-3-oxobutanamides. Addressing these gaps is crucial for fully realizing the potential of this class of compounds.

Predictive Reaction Control: While it's known that reaction conditions can switch the outcome of multicomponent reactions, the underlying mechanisms are not always well understood. researchgate.net A major challenge lies in developing predictive models that can accurately forecast the resulting heterocyclic scaffold based on the specific N-aryl-3-oxobutanamide substituents and reaction parameters. The unexpected influence of the aryl substituent on reaction behavior has been noted, but requires more systematic investigation. researchgate.net

Green Chemistry Approaches: Many current synthetic protocols rely on conventional heating and organic solvents. There is a growing need to develop more sustainable and environmentally friendly synthetic methods. markwideresearch.commarketresearchfuture.com Exploring alternative energy sources like microwave irradiation or mechanochemistry, and utilizing greener solvent systems, remains an important and largely unexplored avenue.

Limited Biological Screening: Although some derivatives have been screened for anticancer and antimicrobial activity, a comprehensive biological evaluation of a large, structurally diverse library of N-aryl-3-oxobutanamides is lacking. researchgate.netnih.gov Their potential activity against other therapeutic targets, such as viral enzymes or neurodegenerative pathways, remains unknown. Specifically, for N-(2,3-Dimethoxyphenyl)-3-oxobutanamide, no biological data exists, representing a complete knowledge gap.

Physicochemical and Material Properties: The potential of these compounds as building blocks for functional materials is underdeveloped. For instance, their utility in creating conductive polymers or materials with specific optical properties has been touched upon but not extensively explored. mdpi.org Systematic studies on how aryl substitution patterns influence these properties are needed.

Potential Future Directions for Multidisciplinary Investigation

The future of research on N-aryl-3-oxobutanamides, including the yet-to-be-studied this compound, is rich with possibilities and would benefit from a multidisciplinary approach.

Computational and Mechanistic Studies: A synergistic approach combining experimental work with computational modeling could elucidate the complex reaction mechanisms in multicomponent syntheses. This would enable more rational design of synthetic pathways to target desired heterocyclic products with high selectivity, moving beyond the current trial-and-error approach.

High-Throughput Synthesis and Screening: The development of automated, high-throughput synthesis methods would allow for the rapid generation of large libraries of N-aryl-3-oxobutanamide derivatives. Coupling this with high-throughput biological screening against a wide panel of therapeutic targets (e.g., kinases, proteases, GPCRs) could quickly identify novel lead compounds for drug discovery.

Advanced Materials Science: A focused investigation into the electronic and photophysical properties of polymers and metal-organic frameworks (MOFs) derived from these compounds is warranted. Specifically, exploring derivatives like thienyl-substituted pyrroles for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), could open up new avenues in materials science. mdpi.org The specific substitution pattern of this compound, once synthesized, could offer unique electronic properties worth investigating for such applications.

Structure-Activity Relationship (SAR) Studies: For any biologically active "hit" compounds identified, detailed SAR studies will be essential. This involves systematically modifying the structure of the N-aryl-3-oxobutanamide precursor—for example, by changing the position and nature of the substituents on the phenyl ring—and evaluating the effect on biological activity. This would provide crucial insights for optimizing lead compounds into potent and selective drug candidates.

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)-3-oxobutanamide, and how can its purity be validated?

The synthesis of this compound typically involves coupling 3-oxobutanoyl chloride with 2,3-dimethoxyaniline under inert conditions. Key steps include temperature control (e.g., room temperature for reaction initiation) and purification via recrystallization from deionized water. Purity validation requires multinuclear NMR spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) to confirm structural integrity and absence of unreacted precursors. For example, 1H^{1}\text{H} NMR peaks at δ 3.93 (methoxy protons) and 2.42 (methyl ketone protons) are critical markers . High-resolution mass spectrometry (HRMS) further ensures molecular fidelity (e.g., calculated m/z 221.1052 vs. observed 221.1050) .

Q. What analytical techniques are recommended for characterizing reaction intermediates or byproducts?

Reverse-phase HPLC with UV detection is effective for separating intermediates, especially when reaction pathways diverge under varying conditions (e.g., ultrasonication vs. stirring). For instance, dihydro-isoxazolopyridines and benzoxazocine derivatives formed under different conditions can be resolved using gradient elution . Infrared spectroscopy (IR) is also valuable; carbonyl stretching frequencies (~1720 cm1^{-1} for ketones) help confirm functional group retention .

Q. How can researchers assess the stability of this compound under storage conditions?

Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure. Monitor degradation via thin-layer chromatography (TLC) or LC-MS to detect hydrolysis products (e.g., 3-oxobutanic acid derivatives). Safety data sheets indicate no inherent instability, but lab-specific conditions (e.g., DMSO stock solutions) require empirical validation .

Advanced Research Questions

Q. What mechanistic insights explain the divergent products formed under ultrasonication vs. conventional stirring?

Ultrasonication enhances reaction kinetics via cavitation, favoring pathways with lower activation barriers. For example, this compound reacts with ytterbium triflate under ultrasonication to form benzoxazocine derivatives (via rapid cyclization), whereas stirring yields dihydro-isoxazolopyridines (slower kinetic control). Computational modeling (DFT) can map energy barriers for these pathways .

Q. How does oxidative functionalization of this compound proceed, and what are the methodological considerations?

Oxidation with (diacetoxyiodo)benzene (DIB) selectively converts the 3-oxobutanamide moiety to 2,2-dihaloacetamides. This reaction tolerates diverse aryl substituents (e.g., methoxy, chloro) and proceeds via a radical mechanism. Key parameters include stoichiometric control (1.5–2.0 eq. DIB) and halogen source (e.g., CCl4_4 for dichloro products). Isolated yields (>70%) depend on rapid quenching to minimize over-oxidation .

Q. What computational tools can predict synthetic pathways for novel derivatives of this compound?

Monte Carlo tree search (MCTS) algorithms combined with symbolic AI models (e.g., retrosynthetic analysis) can propose viable routes. For example, MCTS-generated pathways prioritize key steps like regioselective coupling or cyclization, validated against literature precedents . Quantum mechanical calculations (e.g., Gaussian) further optimize reaction coordinates for enantioselective modifications.

Q. How does the biotransformation of structurally related compounds inform metabolic studies of this compound?

Analogues like bucetin undergo oxidative O-de-alkylation and keto conversion in vivo, producing pharmacologically active metabolites (e.g., N-(4-hydroxyphenyl)acetamide). For this compound, in vitro assays with liver microsomes (e.g., CYP450 isoforms) can identify primary metabolites. LC-MS/MS with stable isotope labeling tracks β-decarboxylation or glucuronidation pathways .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?

Scale-up requires rigorous process analytical technology (PAT), such as in-line FTIR for real-time monitoring. Design of experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading). For example, replacing water with ethanol reduces ketone dimerization. Pilot batches should undergo accelerated stability testing to validate shelf-life .

Methodological Notes

  • Contradictions in Evidence : While ultrasonication generally accelerates reactions, its effect on product distribution (e.g., benzoxazocine vs. dihydro-isoxazolopyridine) depends on substrate electronics, necessitating substrate-specific optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.